

PCI-34051: A Selective HDAC8 Inhibitor with a Unique Pro-Apoptotic Mechanism

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Compound of Interest

Compound Name: PCI-34051

Cat. No.: B7909013

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Abstract

PCI-34051 is a potent and highly selective small molecule inhibitor of histone deacetylase 8 (HDAC8), a class I HDAC enzyme.[1][2][3] Unlike pan-HDAC inhibitors, **PCI-34051** exhibits a unique mechanism of action, inducing apoptosis in specific cancer cell types, particularly T-cell malignancies, through a pathway independent of widespread histone hyperacetylation.[4][5] This technical guide provides a comprehensive overview of **PCI-34051**, its primary target, mechanism of action, and key experimental data and protocols relevant to its study.

Core Concepts

PCI-34051

PCI-34051, with the chemical name N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide, is a hydroxamic acid-containing compound.[4] It has been identified as a valuable research tool for investigating the specific roles of HDAC8 in various biological processes and as a potential therapeutic agent for certain cancers and inflammatory conditions.[5][6]

Primary Target: Histone Deacetylase 8 (HDAC8)

The primary molecular target of **PCI-34051** is Histone Deacetylase 8 (HDAC8).[1][2] HDAC8 is a zinc-dependent class I histone deacetylase that plays a crucial role in regulating gene

expression through the deacetylation of histone and non-histone proteins.[7][8] Dysregulation of HDAC8 activity has been implicated in the pathogenesis of various diseases, including cancer and developmental disorders.[7]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and selectivity of **PCI-34051**.

Table 1: In Vitro Inhibitory Activity of **PCI-34051** against HDAC Isoforms

HDAC Isoform	IC50 (nM)	Selectivity vs. HDAC8	Reference
HDAC8	10	-	[1][2]
HDAC1	>2000	>200-fold	[1]
HDAC6	>2000	>200-fold	[1]
HDAC2	>10000	>1000-fold	[1]
HDAC3	>10000	>1000-fold	[1]
HDAC10	>10000	>1000-fold	[1]

Table 2: Cellular Activity of **PCI-34051**

Cell Line	Assay	Value	Reference
Jurkat (T-cell leukemia)	Apoptosis (EC50)	2.4 μ M	[9]
HuT78 (T-cell lymphoma)	Apoptosis (EC50)	4 μ M	[9]
OVCAR-3 (Ovarian cancer)	Growth Inhibition (GI50)	6 μ M	[1]
LPS-stimulated PBMCs	IL-1 β secretion (IC50)	1 μ M	[9]

Mechanism of Action

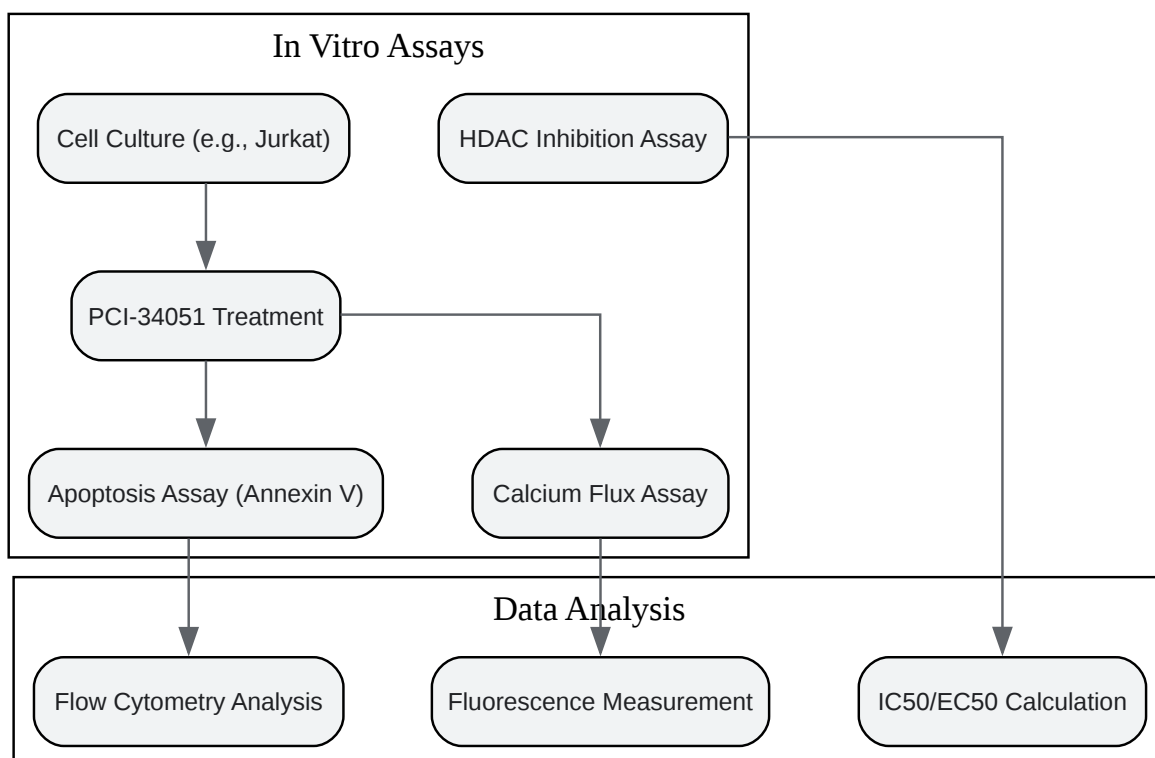
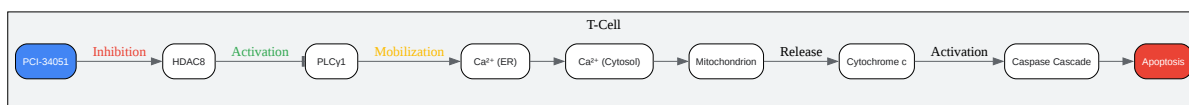
PCI-34051 induces apoptosis in sensitive cell lines, particularly those of T-cell origin, through a unique signaling pathway that does not rely on the global hyperacetylation of histones or tubulin.^{[4][5]} This distinct mechanism contributes to its selective cytotoxicity.

Signaling Pathway

The pro-apoptotic signaling cascade initiated by **PCI-34051** involves the following key steps:

- **HDAC8 Inhibition:** **PCI-34051** directly binds to and inhibits the catalytic activity of HDAC8.
- **PLCy1 Activation:** Inhibition of HDAC8 leads to the activation of Phospholipase C-gamma 1 (PLCy1). The precise mechanism linking HDAC8 inhibition to PLCy1 activation is an area of ongoing investigation.
- **Intracellular Calcium Mobilization:** Activated PLCy1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of calcium (Ca²⁺) into the cytoplasm.^[3]
- **Mitochondrial Cytochrome c Release:** The sustained increase in intracellular calcium concentration leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytosol.^[1]
- **Caspase Activation and Apoptosis:** Cytochrome c, in the presence of Apaf-1 and ATP, activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.^{[1][7]}

Mandatory Visualizations



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